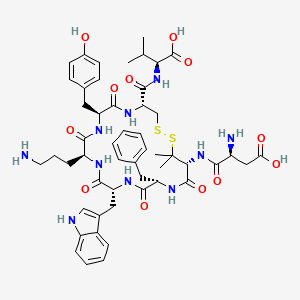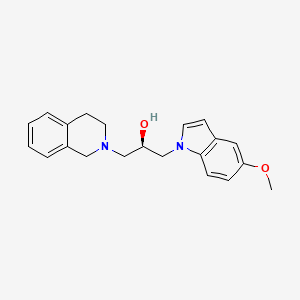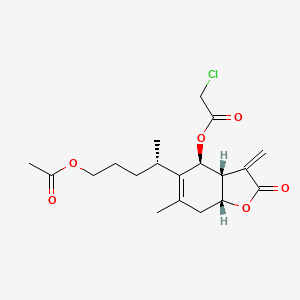
Antifungal agent 66
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal Agent 66 is a potent compound used to combat fungal infections. It is known for its efficacy against a wide range of fungal pathogens, making it a valuable tool in both medical and agricultural settings. This compound is particularly effective against fungi that have developed resistance to other antifungal agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 66 typically involves a multi-step process The initial step often includes the formation of a core structure through a series of condensation reactionsCommon reagents used in these reactions include organic solvents like chloroform and methanol, as well as catalysts such as phosphatidylcholine and cholesterol .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. Techniques such as thin film hydration are employed to produce the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions: Antifungal Agent 66 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antifungal activity and stability.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes halogenating agents like chlorine or bromine to introduce halogen atoms into the compound.
Major Products: The major products formed from these reactions include derivatives of this compound with enhanced antifungal properties. These derivatives are often more potent and have a broader spectrum of activity against various fungal pathogens .
Wissenschaftliche Forschungsanwendungen
Antifungal Agent 66 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in research to understand the interactions between antifungal agents and fungal cell membranes.
Medicine: Utilized in the development of new treatments for fungal infections, particularly those caused by drug-resistant strains.
Industry: Applied in the agricultural sector to protect crops from fungal infections, thereby improving yield and quality
Wirkmechanismus
The mechanism of action of Antifungal Agent 66 involves the disruption of fungal cell membrane integrity. This is achieved through the binding of the compound to ergosterol, a key component of fungal cell membranes. This binding leads to the formation of pores in the membrane, causing leakage of cellular contents and ultimately cell death. The compound also inhibits the synthesis of ergosterol, further compromising the integrity of the fungal cell membrane .
Vergleich Mit ähnlichen Verbindungen
Azoles: Inhibit ergosterol synthesis by targeting lanosterol 14α-demethylase.
Echinocandins: Inhibit β-(1,3)-D-glucan synthesis, leading to cell wall destabilization.
Allylamines: Inhibit squalene epoxidase, another enzyme involved in ergosterol biosynthesis
Uniqueness: Antifungal Agent 66 is unique in its dual mechanism of action, targeting both ergosterol binding and synthesis. This dual action makes it particularly effective against fungi that have developed resistance to other antifungal agents. Additionally, its broad spectrum of activity and high potency set it apart from other antifungal compounds .
Eigenschaften
Molekularformel |
C19H25ClO6 |
|---|---|
Molekulargewicht |
384.8 g/mol |
IUPAC-Name |
[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-chloroacetate |
InChI |
InChI=1S/C19H25ClO6/c1-10(6-5-7-24-13(4)21)16-11(2)8-14-17(12(3)19(23)25-14)18(16)26-15(22)9-20/h10,14,17-18H,3,5-9H2,1-2,4H3/t10-,14+,17+,18+/m0/s1 |
InChI-Schlüssel |
RYKKXQWEYIZDNQ-VBJMPTANSA-N |
Isomerische SMILES |
CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)CCl)[C@@H](C)CCCOC(=O)C |
Kanonische SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)CCl)C(C)CCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{6-Amino-7-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B12378203.png)
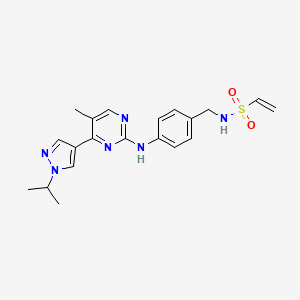

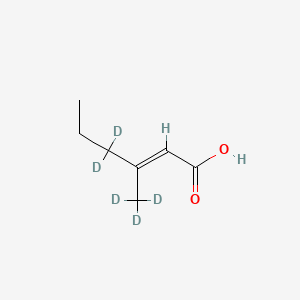



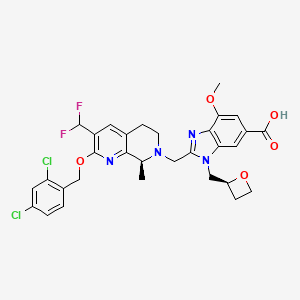
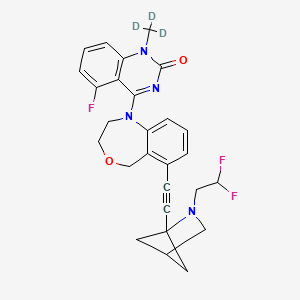
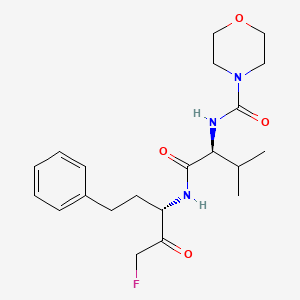
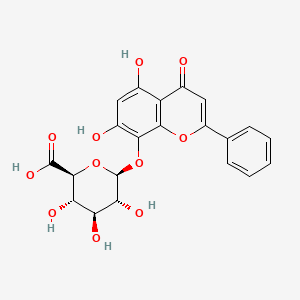
![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
